molecular formula C8H14OS B161666 3-Methyl-3-propan-2-ylthiolan-2-one CAS No. 132462-15-8

3-Methyl-3-propan-2-ylthiolan-2-one

Cat. No.: B161666
CAS No.: 132462-15-8
M. Wt: 158.26 g/mol
InChI Key: UCHYWPZVYRMTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-propan-2-ylthiolan-2-one is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of isopropyl and methyl groups attached to the thiophene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-propan-2-ylthiolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-isopropyl-3-methylbutan-2-one with sulfur and a suitable catalyst to form the thiophene ring. The reaction conditions may include elevated temperatures and the use of solvents such as toluene or xylene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-propan-2-ylthiolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

3-Methyl-3-propan-2-ylthiolan-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-propan-2-ylthiolan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving oxidative stress, inflammation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of the thiophene family.

    2,5-Dimethylthiophene: A thiophene derivative with two methyl groups.

    3-Isopropylthiophene: A thiophene derivative with an isopropyl group.

Uniqueness

3-Methyl-3-propan-2-ylthiolan-2-one is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and physical properties. This structural uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

CAS No.

132462-15-8

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

3-methyl-3-propan-2-ylthiolan-2-one

InChI

InChI=1S/C8H14OS/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3

InChI Key

UCHYWPZVYRMTQC-UHFFFAOYSA-N

SMILES

CC(C)C1(CCSC1=O)C

Canonical SMILES

CC(C)C1(CCSC1=O)C

Synonyms

2(3H)-Thiophenone,dihydro-3-methyl-3-(1-methylethyl)-(9CI)

Origin of Product

United States

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